molecular formula C22H28N2O4 B6004248 [5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol

[5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol

Cat. No.: B6004248
M. Wt: 384.5 g/mol
InChI Key: MMAUBMKCEBQONS-UHFFFAOYSA-N
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Description

[5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a piperidine ring, and an ethoxyphenyl group

Properties

IUPAC Name

[5-[[3-(1,3-benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-2-26-20-7-5-16(10-17(20)14-25)12-24-9-3-4-19(13-24)23-18-6-8-21-22(11-18)28-15-27-21/h5-8,10-11,19,23,25H,2-4,9,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMAUBMKCEBQONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCCC(C2)NC3=CC4=C(C=C3)OCO4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol typically involves multiple steps, starting with the preparation of the benzodioxole and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired reaction pathways and product purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, [5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound may serve as a probe for studying enzyme interactions and receptor binding. Its structural features enable it to interact with specific biological targets, making it useful in biochemical assays and drug discovery research.

Medicine

In medicine, this compound has potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting neurological disorders, given its ability to interact with neurotransmitter receptors and enzymes involved in signal transduction pathways.

Industry

Industrially, this compound can be utilized in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-performance polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of [5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    [3-(1,3-Benzodioxol-5-ylamino)piperidine]: Shares the benzodioxole and piperidine moieties but lacks the ethoxyphenyl group.

    [2-Ethoxyphenyl]methanol: Contains the ethoxyphenyl group but lacks the benzodioxole and piperidine moieties.

    [5-(Piperidin-1-ylmethyl)-2-ethoxyphenyl]methanol: Similar structure but without the benzodioxole moiety.

Uniqueness

The uniqueness of [5-[[3-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]methyl]-2-ethoxyphenyl]methanol lies in its combination of structural features, which confer distinct chemical and biological properties. This combination allows for versatile applications across multiple scientific disciplines, making it a valuable compound for research and industrial purposes.

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